molecular formula C9H10O2 B144327 (2,3-Dihydrobenzofuran-2-yl)methanol CAS No. 66158-96-1

(2,3-Dihydrobenzofuran-2-yl)methanol

Cat. No. B144327
CAS RN: 66158-96-1
M. Wt: 150.17 g/mol
InChI Key: ITMGMSZDAOAVNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydroisobenzofurans, which are closely related to the compound of interest, "(2,3-Dihydrobenzofuran-2-yl)methanol," has been explored through various methods. One approach involves a one-pot three-component synthesis starting from o-bromoarylaldehydes, methanol, and terminal alkynes. This process is facilitated by a cooperative palladium/base promoted coupling/addition/cyclization sequence, which efficiently yields substituted dihydroisobenzofurans .

Molecular Structure Analysis

The molecular structure of related compounds has been studied through different techniques. For instance, the crystal structure of a Schiff base compound synthesized from 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide in methanol was determined using single-crystal X-ray diffraction. This compound includes a lattice methanol molecule and exhibits a trans configuration around the C=N double bond, with nearly coplanar benzene rings .

Chemical Reactions Analysis

The electroreduction of dibenzofuran and its chlorinated derivatives in deuterated methanol has been investigated, revealing insights into the chemical behavior of furan derivatives in the presence of methanol. The Birch-type reduction leads to specific reduction products, with the incorporation of deuterium indicating a polar mechanism involving protonation . Additionally, rhenium complexes of furan undergo acid-catalyzed methanol addition, resulting in dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes with stereoselective addition of the methoxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using various analytical techniques. Elemental analysis, IR spectra, and X-ray diffraction have been employed to characterize the Schiff base compound mentioned earlier. The crystallographic data provide detailed information on the molecular dimensions and the spatial arrangement of the atoms within the crystal lattice .

Relevant Case Studies

The studies mentioned provide valuable insights into the behavior of "(2,3-Dihydrobenzofuran-2-yl)methanol" and its derivatives. The synthesis approach , the molecular structure analysis , and the chemical reactions involving methanol serve as relevant case studies for understanding the compound . These case studies highlight the versatility of methanol in promoting various chemical reactions and forming complex molecular structures.

Scientific Research Applications

Antimicrobial Agents

  • Scientific Field: Pharmacology and Medicine .
  • Summary of Application: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Methods of Application: The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
  • Results or Outcomes: Benzofuran and its derivatives have been found to be efficient derivatives in diverse fields of antimicrobial therapy .

Synthesis of 2,3-Dihydrobenzofurans

  • Scientific Field: Organic Chemistry .
  • Summary of Application: The 2,3-dihydrobenzofuran (DHB) skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .
  • Methods of Application: The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .
  • Results or Outcomes: Many bioactive molecules containing the DHB structural motif have been reported including a vast array of natural products and numerous synthetic compounds with useful biological activity .

Anticancer Activities

  • Scientific Field: Oncology .
  • Summary of Application: Some substituted benzofurans have dramatic anticancer activities .
  • Methods of Application: Compound 36 was found to have significant cell growth inhibitory effects .
  • Results or Outcomes: The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Antioxidant and Cytoprotective Properties

  • Scientific Field: Pharmacology and Medicine .
  • Summary of Application: Some benzofuran derivatives have been reported to show antioxidant and/or cytoprotective properties .
  • Methods of Application: The specific methods of application can vary, but often involve the administration of the benzofuran derivative in a suitable form, such as a pill or injection .
  • Results or Outcomes: The specific outcomes can vary, but in general, these compounds have been found to have beneficial effects in terms of reducing oxidative stress and protecting cells from damage .

Insecticidal Activity

  • Scientific Field: Entomology .
  • Summary of Application: Some benzofuran derivatives have been found to have insecticidal activity .
  • Methods of Application: These compounds can be applied in various ways, such as through sprays or baits, depending on the specific type of insect being targeted .
  • Results or Outcomes: These compounds have been found to be effective in controlling certain types of insects .

Treatment of Tuberculosis

  • Scientific Field: Infectious Diseases .
  • Summary of Application: Certain benzofuran derivatives have been reported with activity against tuberculosis .
  • Methods of Application: These compounds are typically administered in a suitable form, such as a pill or injection .
  • Results or Outcomes: These compounds have been found to be effective in treating tuberculosis, a serious infectious disease .

Antiviral Activity

  • Scientific Field: Virology .
  • Summary of Application: Some benzofuran derivatives have been reported to show antiviral activity .
  • Methods of Application: The specific methods of application can vary, but often involve the administration of the benzofuran derivative in a suitable form, such as a pill or injection .
  • Results or Outcomes: These compounds have been found to have beneficial effects in terms of reducing viral replication and protecting cells from viral damage .

Anti-Inflammatory Activity

  • Scientific Field: Immunology .
  • Summary of Application: Certain benzofuran derivatives have been reported to have anti-inflammatory properties .
  • Methods of Application: These compounds can be applied in various ways, such as through topical creams or oral medications, depending on the specific type of inflammation being targeted .
  • Results or Outcomes: These compounds have been found to be effective in reducing inflammation and associated symptoms .

Neuroprotective Effects

  • Scientific Field: Neuroscience .
  • Summary of Application: Some benzofuran derivatives have been found to have neuroprotective effects .
  • Methods of Application: These compounds are typically administered in a suitable form, such as a pill or injection .
  • Results or Outcomes: These compounds have been found to be effective in protecting neurons from damage, which could potentially be beneficial in conditions such as Alzheimer’s disease or Parkinson’s disease .

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties . In the future, more diligent synthetic approaches may be developed for synthesizing 2,3-dihydrobenzofurans .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMGMSZDAOAVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383666
Record name (2,3-dihydrobenzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzofuran-2-yl)methanol

CAS RN

66158-96-1
Record name (2,3-dihydrobenzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1-benzofuran-2-ylmethanol
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Synthesis routes and methods I

Procedure details

A three-necked flask is charged with 17 g of lithium aluminum hydride dissolved in anhydrous ethyl ether. 3 g of 2,3-dihydro-2-benzofurancarboxylic acid (Chim. Ler., (1973), 3, p. 259), dissolved in 1,140 ml of ethyl ether, are then introduced. The reaction medium is left stirring overnight. It is then hydrolyzed in an ice bath with 15.2 ml of water, 15.2 ml of 4N sodium hydroxide and then 45.2 ml of water. The complex is drained and washed with ethyl ether and the filtrate is dried and distilled to obtain the expected compound
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15.2 mL
Type
reactant
Reaction Step Three
Quantity
15.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
45.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of meta-chloroperbenzoic acid (96.4 g, 335 mmol) in dichloromethane (500 mL) was added to an ice-cold solution of 2-allylphenol (30 g, 224 mmol) in dichloromethane (1 L) and the mixture was stirred at 0° C. for 30 minutes and at room temperature for 18 hours. The reaction mixture was then re-cooled to 0° C., quenched with 2M sodium hydroxide solution (700 mL) and stirred for 30 minutes. The organic layer was then separated, dried over magnesium sulfate and concentrated in vacuo to give a yellow oil. The oil was purified by HPLC using a Chiralpak AD 250*4.6 mm column and hexane:isopropanol (90:10) as the eluant, to afford the title compound.
Quantity
96.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydrobenzofuran-2-yl)methanol
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(2,3-Dihydrobenzofuran-2-yl)methanol
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(2,3-Dihydrobenzofuran-2-yl)methanol
Reactant of Route 6
(2,3-Dihydrobenzofuran-2-yl)methanol

Citations

For This Compound
9
Citations
WF Tian, Y Zhu, YQ He, M Wang… - Advanced Synthesis …, 2021 - Wiley Online Library
Herein, a hydroxyl assisted, photoredox/cobalt co‐catalyzed semi‐hydrogenation and tandem cyclization of o‐alkynylphenols is developed towards direct assembly of 2,3‐…
Number of citations: 7 onlinelibrary.wiley.com
H Yoshimura, K Kikuchi, S Hibi, K Tagami… - Journal of medicinal …, 2000 - ACS Publications
In the course of our studies on retinoic acid receptor (RAR) agonists, we have designed and synthesized a series of benzofuran and benzothiophene derivatives. Some of these …
Number of citations: 44 pubs.acs.org
MN Chao, M Storey, C Li, MG Rodríguez… - Bioorganic & medicinal …, 2017 - Elsevier
The obligate intracellular parasite, Trypanosoma cruzi is the etiologic agent of Chagas disease or American trypanosomiasis, which is the most prevalent parasitic disease in the …
Number of citations: 33 www.sciencedirect.com
MC Bryan, J Drobnick, A Gobbi… - Journal of Medicinal …, 2019 - ACS Publications
A series of pyrazolopyrimidine inhibitors of IRAK4 were developed from a high-throughput screen (HTS). Modification of an HTS hit led to a series of bicyclic heterocycles with improved …
Number of citations: 20 pubs.acs.org
PR Leger, DX Hu, B Biannic, M Bui, X Han… - Journal of Medicinal …, 2020 - ACS Publications
USP7 is a promising target for cancer therapy as its inhibition is expected to decrease function of oncogenes, increase tumor suppressor function, and enhance immune function. Using …
Number of citations: 37 pubs.acs.org
MN Chao, MV Lorenzo-Ocampo, SH Szajnman… - Bioorganic & medicinal …, 2019 - Elsevier
As a continuation of our project aimed at searching for new chemotherapeutic agents against American trypanosomiasis (Chagas disease), new selenocyanate derivatives were …
Number of citations: 19 www.sciencedirect.com
H Jiang, T Sugiyama, A Hamajima… - Advanced Synthesis & …, 2011 - Wiley Online Library
The Shi‐type epoxidation of O‐tert‐butyldiphenylsilyl (TBDPS) protected o‐allylphenols serves as an efficient strategy to construct the dihydrobenzofurans and dihydrobenzopyrans in …
Number of citations: 34 onlinelibrary.wiley.com
I Triandafillidi, IK Sideri, DI Tzaras, N Spiliopoulou… - …, 2017 - thieme-connect.com
A green and cheap protocol for the synthesis of dihydrobenzofurans via an organocatalytic oxidation of o-allylphenols is presented. The use of 2,2,2-trifluoroacetophenone and H 2 O 2 …
Number of citations: 5 www.thieme-connect.com
KX Lai, KT Chen - Synthesis, 2020 - thieme-connect.com
A concise route for the t BuO 2 H/Cu(acac) 2 -mediated synthesis of 1-oxoisochromans is described. This includes: (i) oxidation of oxygenated o-allyl arylaldehydes and (ii) sequential …
Number of citations: 0 www.thieme-connect.com

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